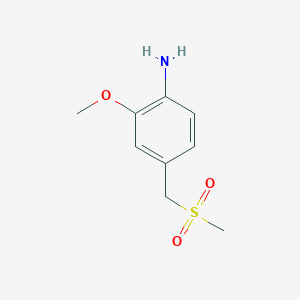

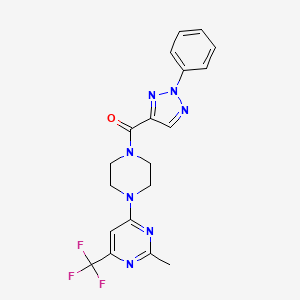

2-Methoxy-4-(methylsulfonylmethyl)aniline

カタログ番号 B2450435

CAS番号:

895636-32-5

分子量: 215.27

InChIキー: PZLCXJUWHJKMLK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“2-Methoxy-4-(methylsulfonylmethyl)aniline” is an organic compound with a molecular weight of 201.25 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “2-Methoxy-4-(methylsulfonylmethyl)aniline” has been reported in the literature . For example, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-(methylsulfonylmethyl)aniline” can be represented by the formula C8H11NO3S . The InChI code for this compound is 1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3 .Physical And Chemical Properties Analysis

“2-Methoxy-4-(methylsulfonylmethyl)aniline” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Palladium-Catalyzed Amination

- Application : 2-Methoxy-4-(methylsulfonylmethyl)aniline is used in the palladium-catalyzed amination of aryl halides and aryl triflates, a key process in organic synthesis (Wolfe & Buchwald, 2003).

Spectrochemical Analysis

- Application : The compound is involved in the preparation and characterization of metal complexes, which are analyzed using spectroscopic methods like IR and NMR, contributing to the field of spectrochemistry (Sekhar, Jayaraju, & Sreeramulu, 2019).

Polymer Science

- Application : It plays a role in the chemical oxidative copolymerization of aniline, leading to the production of water-soluble and self-doped polyaniline derivatives, significant in polymer science (Prévost, Petit, & Pla, 1999).

Antimicrobial Studies

- Application : The compound is used in synthesizing derivatives that exhibit significant antibacterial and antifungal activities, highlighting its importance in medicinal chemistry (Patil et al., 2010).

Molecular Structure and Dynamics

- Application : It is instrumental in the study of molecular structure, vibrational analysis, chemical reactivity, and antimicrobial activity, contributing to the understanding of molecular dynamics (Subi et al., 2022).

Electrochemistry

- Application : The compound is relevant in the electrochemistry of anilines, particularly in studies involving oxidation to dications and subsequent product analysis (Speiser, Rieker, & Pons, 1983).

Biomedical Applications

- Application : In the biomedical field, it's used in composites that support nerve cell differentiation, with potential implications for neurological applications (Liu, Gilmore, Moulton, & Wallace, 2009).

Environmental Sensing

- Application : Its derivatives are utilized in the detection and adsorption of sulfur dioxide, demonstrating its potential in environmental monitoring and pollution control (Tian, Qu, & Zeng, 2017).

Safety and Hazards

特性

IUPAC Name |

2-methoxy-4-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-5-7(3-4-8(9)10)6-14(2,11)12/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLCXJUWHJKMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine | |

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-4-nitrobenzyl chloride (2.76 g, 13.7 mmol) in 20 mL of absolute ethanol was added methanesulphinic acid sodium salt (1.0 g, 27.4 mmol). The reaction was heated to 80° C. for 16 h. The reaction was cooled to room temperature and poured into water and the aqueous layer was extracted with ethyl acetate. Combined organics were dried over anhydrous MgSO4, filtered, concentrated onto silica gel and purified by flash chromatography with ethyl acetate/hexanes as the eluent. The fractions containing the desired product were concentrated to dryness, then redisolved in absolute ethanol and 10% Palladium on carbon (500 mg) was added and the reaction was placed on the Fischer-Porter hydrogenation apparatus and treated with 50 psi of H2 gas overnight to afford 2-(methyloxy)-4-[(methylsulfonyl) methyl]aniline (2.46 g, 83%). 1H NMR (400 MHz, CDCl3) δ ppm 6.80 (d, J=1.7 Hz, 1H), 6.68 (d, J=8.0, 1.6 Hz, 1H), 6.57 (d, J=8.1, 1H), 4.82 (s, 2H), 4.21 (s, 2H), 3.72 (s, 3H).

Yield

83%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450357.png)

![N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2450358.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2450361.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2450363.png)

![N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2450371.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)